6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(15-2)3-4-9-11-7(10(13)14)5-12(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KVWQCSAJCUROAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazo[1,2-a]pyridine core . The methoxy and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow systems and microreactor technology to ensure high efficiency and yield . These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
The compound’s pharmacological and physicochemical properties are critically influenced by substituent placement. Key analogs and their differences are summarized below:
*Similarity scores derived from Tanimoto coefficients comparing molecular fingerprints to the target compound .
- Methoxy vs.
- C5-Methyl vs. C7-Methyl : Methyl substitution at C5 (as in the target compound) avoids steric clashes observed in C7-methyl derivatives, which can hinder binding to planar active sites (e.g., kinase domains) .
Pharmacological and Physicochemical Profiles
- The 6-methoxy group may enhance target selectivity over off-target enzymes due to its unique electronic profile.
Key Research Findings
- Position-Specific Effects : Substitution at C6 (methoxy) significantly alters binding to cytochrome P450 enzymes compared to C5-methyl analogs, as shown in metabolic stability assays .
- Amide Derivatives : Coupling the carboxylic acid with aromatic amines (e.g., in compounds 12–28 ) generates bioactive amides. The target compound’s amides are hypothesized to exhibit improved CNS penetration due to reduced polarity vs. fluoro analogs .
Biological Activity
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1167608-68-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is . The structure consists of an imidazo[1,2-a]pyridine core with a methoxy group and a carboxylic acid functional group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant antiproliferative activity, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances its biological activity by facilitating interactions with cellular targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various strains of bacteria. For instance:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. faecalis | 8 | Gram-positive |
| S. aureus | 16 | Gram-positive |
| E. coli | 32 | Gram-negative |
The minimal inhibitory concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth, demonstrating the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. In vitro assays have shown that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Treatment : A study investigated the efficacy of this compound in combination with standard chemotherapy agents in MCF-7 cells, revealing enhanced cytotoxicity when used synergistically with doxorubicin .
- Infection Management : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of E. faecalis and S. aureus, indicating a potential role in treating infections where conventional antibiotics fail .
Q & A
Q. How can researchers optimize the synthesis of 6-methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid to improve yield and purity?
Methodological Answer:
- Key Reagents and Conditions : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for controlled oxidation of intermediates under inert atmospheres (e.g., nitrogen) to minimize side reactions. Palladium on carbon (Pd/C) with hydrogen gas is recommended for selective reductions .
- Intermediate Isolation : Ethyl ester derivatives (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) can serve as precursors; hydrolyze esters under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
- Purity Monitoring : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress, ensuring >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups) and aromatic ring connectivity .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for carboxylic acid (-COOH, ~1700 cm⁻¹) and methoxy (-OCH₃, ~1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₁H₁₂N₂O₃; calculated 220.23 g/mol) via high-resolution MS (HRMS) .
Q. How should researchers address solubility challenges during experimental workflows?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. For aqueous systems, use sodium hydroxide to deprotonate the carboxylic acid and improve solubility .
- Stability Testing : Store solutions at -20°C under nitrogen to prevent degradation. Avoid prolonged exposure to light or moisture .
Q. What protocols ensure safe handling and waste disposal of this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks (H315, H319, H335) .
- Waste Management : Segregate organic waste and collaborate with certified waste disposal services for incineration or chemical neutralization .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and energy barriers for reactions like cyclization or substitution .
- Reaction Path Search : Use software (e.g., Gaussian, ORCA) to simulate intermediates and optimize synthetic routes, reducing trial-and-error experimentation .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., imidazo[1,2-a]pyridines with halogen substituents) to identify electronic or steric effects influencing shifts .
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or 2D NOESY experiments .
Q. What strategies enable the synthesis of salts or co-crystals to enhance bioavailability?
Methodological Answer:
- Counterion Screening : Test pharmaceutically relevant ions (e.g., sodium, potassium) under reflux conditions in ethanol/water mixtures. Characterize salts via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) .
- Co-crystallization : Use supramolecular synthons (e.g., hydrogen-bonding motifs) with co-formers like nicotinamide .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer:
- Solvent Reduction : Replace traditional solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to minimize waste .
- Catalyst Recycling : Immobilize Pd/C on magnetic nanoparticles for easy recovery and reuse in hydrogenation steps .
Q. What structural modifications are hypothesized to enhance biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl (-CF₃) to improve metabolic stability. Test derivatives via in vitro enzyme assays (e.g., kinase profiling) .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 7 to modulate electronic properties and binding affinity .
Q. How can advanced spectroscopic techniques resolve challenges in characterizing degradation products?
Methodological Answer:
- LC-MS/MS : Pair liquid chromatography with tandem MS to identify degradation fragments (e.g., decarboxylated or demethylated byproducts) .
- Stability-Indicating Methods : Develop HPLC-DAD (diode array detection) methods with forced degradation studies (acid/base/oxidative stress) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
